molecular formula C14H21FN2 B10886157 1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine

1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B10886157
M. Wt: 236.33 g/mol
InChI Key: SPOGRIJAQWZVBH-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(propan-2-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzyl derivatives with different nucleophiles.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the piperazine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine:

    1-(2-Fluorobenzyl)-4-methylpiperazine: Features a methyl group instead of an isopropyl group, affecting its overall properties.

Uniqueness: 1-(2-Fluorobenzyl)-4-(propan-2-yl)piperazine is unique due to the presence of both the fluorobenzyl and isopropyl groups, which confer distinct chemical and biological characteristics. The fluorine atom can enhance the compound’s stability and lipophilicity, while the isopropyl group can influence its steric and electronic properties.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C14H21FN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3

InChI Key

SPOGRIJAQWZVBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=CC=C2F

Origin of Product

United States

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